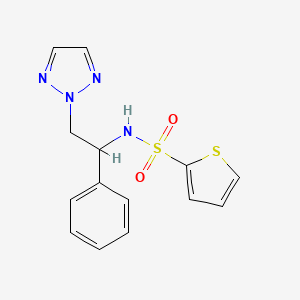

N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)thiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Wissenschaftliche Forschungsanwendungen

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

Compounds containingtriazole and thiazole moieties are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds with triazole and thiazole moieties are known to affect a wide range of biological pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

It’s known that triazole compounds are readily capable of binding in the biological system , and thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with triazole and thiazole moieties are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Vorbereitungsmethoden

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. The resulting triazole intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles.

Vergleich Mit ähnlichen Verbindungen

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide can be compared with other triazole derivatives such as:

Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.

Voriconazole: Another antifungal with a triazole core, used for treating severe fungal infections.

Rufinamide: An anticonvulsant drug that also contains a triazole ring.

The uniqueness of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide lies in its combination of the triazole ring with the thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Structural Overview

The compound features a thiophene ring and a triazole moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Research indicates that compounds with a similar thiophene-sulfonamide core exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain thiophene derivatives can induce apoptosis through mitochondrial pathways, particularly by interacting with anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

- The IC50 values for related compounds suggest potent activity; many show values below 10 μM against tumor cells .

- Antimicrobial Properties :

- Anticonvulsant Activity :

Structure-Activity Relationship (SAR)

The biological activity of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency by enhancing binding interactions with target proteins |

| Variation in alkyl substituents on the thiophene ring | Alters lipophilicity and affects cellular uptake |

| Modifications on the phenyl group | Can enhance or reduce cytotoxicity depending on the nature of the substituent |

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiophene-sulfonamide derivatives on HL-60 leukemia cells. The results indicated that compounds with higher electron-withdrawing groups exhibited lower IC50 values, suggesting enhanced anticancer activity due to improved target binding .

Study 2: Antimicrobial Testing

A series of thiophene derivatives were tested against common bacterial strains. The results showed that those containing the triazole moiety had significantly improved antibacterial properties compared to their non-triazole counterparts, indicating the importance of this structural feature in antimicrobial efficacy .

Eigenschaften

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,14-7-4-10-21-14)17-13(11-18-15-8-9-16-18)12-5-2-1-3-6-12/h1-10,13,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYWSIXAZASFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.